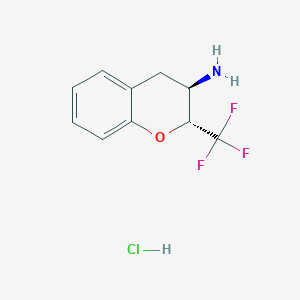
(2R,3R)-2-(トリフルオロメチル)-3,4-ジヒドロ-2H-クロメン-3-アミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activities.
科学的研究の応用
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors can enhance reaction efficiency and product yield.
化学反応の分析
Types of Reactions
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzopyran ring.
作用機序
The mechanism of action of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- (2R,3R)-2-(methyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- (2R,3R)-2-(fluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
Uniqueness
The presence of the trifluoromethyl group in (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
生物活性
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a benzopyran structure, which may influence its interaction with biological targets. The molecular formula is C10H10F3N⋅HCl, with a molecular weight of approximately 231.64 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in cancer progression, such as Vps34, which plays a role in autophagy and vesicle trafficking .
- Neurotransmitter Modulation : Analogous compounds have shown effects on neurotransmitter systems, particularly in modulating dopamine receptor activity . This suggests potential applications in treating neurological disorders.
The mechanisms through which (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride exerts its effects are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have been identified as selective inhibitors of Vps34, leading to decreased cancer cell viability .
- Dopaminergic Activity : The compound's structural features may allow it to interact with dopamine receptors, influencing adenylate cyclase activity and potentially leading to neuroprotective effects .
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of related compounds. Here are some key findings:
特性
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-4,7,9H,5,14H2;1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGBEXAEASHRF-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














